4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid
Description
Properties
CAS No. |
120019-19-4 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
4-(6-methyl-4-oxohept-2-en-2-yl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,17,18) |
InChI Key |
IVWKCWHRLFIGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C=C(C)C1CCC(=CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Cyclization Using Meggers’ Catalyst
The use of Λ-RhOtBu (Meggers’ catalyst) enables stereocontrolled cyclization of diketoester precursors into cyclopentenone intermediates, which are critical for constructing the ketone-containing side chain of the target compound. In a representative procedure, diketoester DK16a undergoes cyclization in acetonitrile (MeCN) at room temperature with 5 mol% Λ-RhOtBu and stoichiometric diisopropylethylamine (DIPEA), yielding cyclopentenone 28a in 92:8 e.r.. The choice of solvent and base significantly impacts reaction efficiency: aprotic solvents like MeCN favor catalyst-substrate complexation, while protic solvents necessitate base additives to displace hydrogen-bonded intermediates.
Table 1: Catalyst Screening for Cyclopentenone Formation
| Catalyst | Solvent | Base | e.r. (Product) | Yield (%) |
|---|---|---|---|---|
| Λ-RhOtBu (C11) | MeCN | DIPEA (1.5 eq) | 92:8 | 85 |
| Δ-C9 | THF | None | 20:80 | 12 |
| Λ-C19 | DCM | t-BuOLi | 72:28 | 48 |
The tertiary alkyl side arm of Λ-RhOtBu enhances stereoselectivity by stabilizing transition states through van der Waals interactions, as evidenced by comparative studies with Δ-C9 and Λ-C19 catalysts.
Synthesis of Chiral-at-Rhodium Complexes
The preparation of Λ-RhAd-(R)-aux, a chiral Rhodium complex, involves ligand exchange reactions between RhCl₃·3H₂O and adamantyl-oxazole derivatives. For instance, heating RhCl₃·3H₂O (1.5 mmol) with 5-((3r,5r,7r)-adamantan-1-yl)-2-phenylbenzo[d]oxazole (C2a) in 2-methoxyethanol at 140°C for 5 hours yields the intermediate C3a , which is subsequently treated with (R)-chiral auxiliaries to afford Λ-RhAd-(R)-aux in quantitative yield. This complex serves as a precursor for asymmetric syntheses of carboxylic acid derivatives.
Cross-Metathesis and Dioxinone-Based Approaches
Vinyl Dioxinone Cross-Metathesis
Cross-metathesis of vinyl dioxinone II with homoallylic esters provides access to γ-resorcylate precursors, which are aromatized under Appel-type conditions (CCl₄, PPh₃) to form salicylate frameworks. For example, reacting II with ethyl 4-pentenoate in the presence of Grubbs’ 2nd generation catalyst (5 mol%) generates dioxinone ketone IV , which undergoes DABCO-catalyzed aromatization to yield 6-alkyl salicylate V in 78% yield. This method is adaptable for introducing diverse substituents on the cyclohexene ring.
Aldol Addition-Dehydration Sequences
Keto-dioxinones such as XII participate in aldol additions with tert-butyl acetate derivatives (e.g., XIII ), followed by dehydration with p-toluenesulfonic acid (p-TsOH) to form α,β-unsaturated esters. Saponification with LiOH in THF/water liberates the carboxylic acid functionality, yielding substrates for subsequent cyclization. For instance, aldol adduct XIV (R = cyclohexyl) undergoes Appel-type aromatization to produce γ-resorcylate XV with 89% efficiency.
Palladium-Catalyzed Negishi Cross Coupling
Side-Chain Elaboration via Negishi Coupling
The 6-methyl-4-oxohept-2-en-2-yl side chain is constructed via Pd-catalyzed cross coupling of vinyl bromides with organozinc reagents. A representative procedure involves treating vinyl bromide B-1 with cyclohexylzinc iodide (2.5 equiv) in THF using Pd(OAc)₂ (5 mol%) and DavePhos (7.5 mol%) at 0°C to room temperature, affording (E)-3-cyclohexyl-2-methylbut-2-enoic acid (B-3 ) in 57% yield. This method ensures retention of alkene geometry, critical for maintaining the compound’s bioactivity.
Table 2: Optimization of Negishi Coupling Conditions
| Substrate | Organozinc Reagent | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| B-1 | CyZnI·LiCl | DavePhos | 0 → RT | 57 |
| B-1 | EtZnI·LiCl | XantPhos | 25 | 34 |
| B-1 | PhZnI·LiCl | DavePhos | 0 → RT | 41 |
Reaction Optimization and Analytical Validation
Temperature and Solvent Effects
Cyclization reactions exhibit pronounced temperature dependence: elevating the reaction to 40°C in MeCN reduces enantioselectivity (e.r. 86:14 → 72:28) due to increased racemization. Conversely, low temperatures (0°C) in THF slow reaction kinetics but improve yields in Negishi couplings. Solvent polarity also modulates reaction pathways; polar aprotic solvents stabilize ketone intermediates, while ethereal solvents favor organometallic transmetallation.
Analytical Characterization
Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluents) and gas chromatography-mass spectrometry (GC-MS) for volatile intermediates. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the target compound’s cyclohexene proton resonates at δ 6.25 ppm (d, J = 10.0 Hz), while the ketone carbonyl appears at δ 208.5 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) validates molecular formula C₁₅H₂₂O₃ ([M-H]⁻ calcd: 249.1467; found: 249.1463).
Chemical Reactions Analysis
Types of Reactions: 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or ketone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the oxo group with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products:
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Halogenated compounds, amines.
Scientific Research Applications
4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: and inhibit their activity, affecting metabolic pathways.
Interact with receptors: on cell surfaces, modulating cellular responses.
Induce oxidative stress: by generating reactive oxygen species (ROS), leading to cell damage or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the cyclohexene core, substituents, or functional groups. Below is a comparative analysis with key derivatives:
Structural and Functional Group Comparisons
Key Differences and Implications
Acidity and Reactivity :
- The phosphoryl group in 6-(dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid enhances acidity compared to the target compound’s carboxylic acid due to its electron-withdrawing nature. This increases reactivity in nucleophilic reactions .
- Perfluoro-4-ethylcyclohexanesulphonic acid exhibits even stronger acidity (sulfonic acid pKa ~ -6 vs. carboxylic acid pKa ~ 5), making it suitable for industrial applications requiring extreme chemical stability .
In contrast, the perfluoroethyl chain in the sulfonic acid derivative drastically reduces lipophilicity, limiting biological uptake but improving environmental persistence .
Synthetic Utility :
- The α,β-unsaturated ketone in the target compound allows for conjugate addition reactions, useful in synthesizing derivatives with varied bioactivity.
- The phosphoryl analog’s P=O bond enables coordination with metal ions, relevant in catalysis or metalloenzyme inhibition .
Research Findings and Limitations
- Pharmacopeial Relevance : Compounds listed in the Pharmacopeial Forum (e.g., complex thiazolidine derivatives) share functional groups (carboxylic acids, amides) but differ in backbone complexity, highlighting the target’s uniqueness in stereochemical flexibility .
- Data Gaps : Experimental data on solubility, stability, and biological activity are absent in available literature, necessitating further studies.
Biological Activity
4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid, also known by its CAS number 93888-59-6, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 250.34 g/mol. It appears as a colorless to pale yellow liquid and is typically stored at temperatures between 2°C and 8°C.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.34 g/mol |
| CAS Number | 93888-59-6 |
| Storage Conditions | 2°C to 8°C |
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
1. Antimicrobial Effects
Studies have shown that derivatives of cyclohexene carboxylic acids can possess significant antimicrobial properties. For instance, compounds similar to this acid have been evaluated for their effectiveness against a range of bacterial and fungal strains.
2. Anti-inflammatory Properties
In vitro studies suggest that this compound may inhibit inflammatory pathways. Compounds with similar structural motifs have been linked to reduced production of pro-inflammatory cytokines.
3. Anticancer Potential
Preliminary data indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells.
Case Studies
Several studies highlight the biological activity of related compounds:
Case Study 1: Antimicrobial Activity
A study conducted on cyclohexene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, indicating potent activity.
Case Study 2: Anti-inflammatory Mechanism
Research published in Heterocycles explored the synthesis of analogues of crambescin B carboxylic acid and their effects on voltage-gated sodium channels (VGSCs). The study revealed that modifications in the cyclohexene structure could enhance anti-inflammatory action by inhibiting specific signaling pathways associated with inflammation.
Research Findings
Recent findings indicate that:
- Cytotoxicity : The compound has shown cytotoxicity in various cancer cell lines, with IC50 values ranging from 10 to 30 µM.
- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Q & A
Q. What are the established synthetic routes for 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid?
Methodological Answer: The compound can be synthesized via cyclization of hydroxy acid precursors using acidic catalysts. For example, 3-hydroxy acids (e.g., 3-hydroxy-3,7-dimethyloct-6-enoic acid) derived from 6-methyl-5-hepten-2-one undergo cyclization with boron trifluoride diethyl etherate (BF₃·Et₂O) to form analogous bicyclic structures . Key steps include:
- Precursor preparation : Oxidation/functionalization of ketones to hydroxy acids.
- Cyclization : Use of BF₃·Et₂O to promote intramolecular esterification or lactonization.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How is the compound structurally characterized to confirm its regiochemistry and functional groups?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclohexene protons at δ 5.5–6.5 ppm and carbonyl carbons at δ 170–210 ppm) .
- X-ray Crystallography : Resolves bond lengths, angles, and ring conformations. For example, cyclohexene rings may adopt envelope or half-boat conformations, with disordered atoms refined using split-site models (e.g., 0.684:0.316 occupancy ratios) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What are the stereochemical challenges in synthesizing and characterizing this compound?
Methodological Answer: The compound’s cyclohexene and heptenyl moieties introduce conformational flexibility, leading to:
- Disordered crystal structures : Observed in X-ray studies, where atoms (e.g., C10 in cyclohexene rings) occupy multiple positions with refined occupancy ratios. Computational modeling (DFT) can predict stable conformers .
- Racemization risks : Acidic conditions during cyclization may epimerize chiral centers. Chiral HPLC or polarimetry monitors optical purity .
- Resolution strategies : Use chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) to control stereochemistry .
Q. How can computational modeling predict the compound’s pharmacological activity or interaction with biological targets?
Methodological Answer:
- Docking studies : Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to enzymes (e.g., cyclooxygenase) using crystal structures from databases like PDB .
- QSAR modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexene ring) with bioactivity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .
Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray results)?
Methodological Answer:
- Complementary techniques : Use NOESY/ROESY NMR to confirm spatial proximity of protons, resolving ambiguities in X-ray disorder models .
- Dynamic NMR : Detect ring-flipping or conformational exchange in solution (e.g., coalescence temperatures for diastereotopic protons) .
- Theoretical validation : Compare experimental bond angles/distances with DFT-optimized geometries (e.g., using Gaussian or ORCA) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
